molecular formula C25H30N2O8 B2372238 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 371215-97-3

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2372238
CAS RN: 371215-97-3
M. Wt: 486.521
InChI Key: GGRPHBKPKKFCDR-UHFFFAOYSA-N
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Description

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O8 and its molecular weight is 486.521. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of complex pyrrole derivatives, including those with morpholinoethyl groups, has been a subject of interest due to their potential biological activities. Silva et al. (2012) detailed the ab initio crystal structure determination of chain functionalized pyrroles, highlighting the importance of such compounds in antitumoral agents research (Silva et al., 2012). This study demonstrates the significance of crystallography in understanding the structural aspects of pyrrole derivatives, which can be essential for designing drugs with enhanced efficacy.

Biological Activities

Pyrrole derivatives synthesized through reactions involving morpholino groups have been investigated for their biological activities. Gein et al. (2007) synthesized a series of pyrrolin-2-ones and evaluated their antibacterial properties, along with their antiamnesic, analgesic, and antiphlogistic activities (Gein et al., 2007). This research underscores the therapeutic potential of pyrrole derivatives in addressing various health conditions.

Antioxidant Activity

The antioxidant potential of pyrrole derivatives has also been explored. Nguyen et al. (2022) synthesized polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives and assessed their antioxidant activity, revealing that certain compounds exhibited promising radical scavenging properties (Nguyen et al., 2022). This indicates the potential of such compounds in combating oxidative stress-related diseases.

Corrosion Inhibition

Beyond biological activities, pyrrole derivatives have been evaluated for their utility in industrial applications such as corrosion inhibition. Verma et al. (2015) studied the adsorption and inhibition effects of 5-(phenylthio)-3H-pyrrole-4-carbonitriles on mild steel corrosion, demonstrating their effectiveness as corrosion inhibitors (Verma et al., 2015). This highlights the diverse applications of pyrrole derivatives beyond pharmaceuticals.

properties

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O8/c1-15-5-6-17(35-15)22(28)20-21(16-13-18(31-2)24(33-4)19(14-16)32-3)27(25(30)23(20)29)8-7-26-9-11-34-12-10-26/h5-6,13-14,21,29H,7-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRPHBKPKKFCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)CCN4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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